(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The tert-butyl ester moiety enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.
The compound is synthesized through various chemical reactions involving piperidine derivatives and amino acids. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
This compound is classified under:
The synthesis of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of protecting groups may also be necessary during various synthetic steps to ensure selectivity.
The molecular structure of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:
Key structural features include:
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo several chemical reactions:
These reactions often require specific reagents and conditions, such as catalysts or temperature control, to achieve desired yields and selectivity.
The mechanism of action of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets, such as enzymes or receptors.
The efficacy of this compound can be assessed through in vitro assays that measure its effect on target activity.
Thermal analysis and spectroscopic studies (e.g., infrared spectroscopy) provide insights into its molecular vibrations and functional groups.
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has potential applications in various scientific fields:
The synthesis of enantiomerically pure (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester demands precise stereochemical control at the C3 position of the piperidine ring. Chiral resolution techniques frequently employ (R)-3-Amino-1-Boc-piperidine (CAS: 188111-79-7) as a key precursor, which maintains a consistent [α]D of -28° (neat) to verify optical purity [3]. Catalytic asymmetric hydrogenation represents an advanced approach, utilizing chiral catalysts like Ru-BINAP complexes to reduce enamine intermediates with enantiomeric excess (ee) >98%. Alternative routes involve enzymatic resolution or chiral auxiliary strategies, though these methods typically yield <90% ee and introduce additional purification requirements. The Boc protection group serves a dual role: facilitating stereochemical integrity during reactions and enabling precise chromatographic separation of (R) and (S) enantiomers via chiral stationary phases [3].
The synthesis typically follows a convergent approach with critical yield optimization at each stage, as demonstrated in this representative protocol:
Table 1: Multi-Step Synthesis Protocol with Yield Optimization
Step | Reaction | Key Parameters | Yield | Optimization Strategy |
---|---|---|---|---|
1 | Boc protection of (R)-3-aminopiperidine | 0°C, triethylamine catalyst | 95% | Controlled temperature prevents exothermic decomposition |
2 | Isopropylaminoacetylation | DCM solvent, HOBt/DIC coupling | 82% | Carbodiimide coupling agents minimize racemization |
3 | Global deprotection | TFA/DCM (1:1) | 89% | Acid concentration balance prevents Boc cleavage side reactions |
4 | Final purification | Preparative HPLC | 76% | Gradient elution removes diastereomeric impurities |
Industrial-scale processes employ continuous flow hydrogenation for Step 1, enhancing yield to 98% through improved gas-liquid mass transfer [3]. The critical coupling reaction (Step 2) benefits from precisely controlled stoichiometric ratios (1:1.05 substrate:reagent) to minimize wasteful excess while ensuring complete conversion. Yield disparities between laboratory and industrial scales (≤15%) primarily stem from heterogeneous mixing effects during amide bond formation [5].
The tert-butoxycarbonyl (Boc) group serves as the cornerstone protecting strategy for both the piperidine nitrogen and the aminoacetyl functionality. Its orthogonal stability toward nucleophiles and bases permits selective deprotection in the presence of acid-sensitive groups. Crucially, the Boc group's steric bulk (approximately 100 ų) prevents epimerization at the chiral center during amide coupling reactions – a significant risk when using smaller protecting groups like Cbz [3]. Sequential protection schemes are essential for differentiating the primary amine from the piperidine nitrogen. The Boc group’s volatility (sublimes at 40–45°C under high vacuum) enables non-hydrolytic removal, preventing aqueous workup-induced racemization. Compatibility studies confirm that Boc remains intact under standard Mitsunobu conditions (DEAD/PPh₃), Stille couplings (Pd₀ catalysts), and mild reducing environments (NaBH₄ in MeOH) commonly employed in pharmaceutical synthesis [3].
Scaling enantioselective synthesis beyond kilogram quantities introduces significant enantiopurity challenges not observed at laboratory scale. Temperature gradients in large reactors (>500L) create localized hotspots during exothermic steps (e.g., Boc deprotection), accelerating racemization at the C3 stereocenter. Industrial data indicates a 0.5–1.2% ee reduction per 10°C temperature deviation during TFA-mediated deprotections [3]. Heterogeneous catalytic systems present additional hurdles: metal leaching from Pd/C catalysts during hydrogenations introduces chiral contaminants that reduce ee by 3–5% per recycle batch. Economic analysis reveals that maintaining >99% ee necessitates stringent controls that increase production costs disproportionately:
Table 2: Industrial-Scale Cost Factors for Enantiopurity Control
Parameter | Pilot Scale (1kg) | Production Scale (50kg) | Cost Impact |
---|---|---|---|
Chiral HPLC Analysis | 8% of batch cost | 22% of batch cost | +275% |
Catalyst Loading | 0.5 mol% | 1.2 mol% | +$14,000/kg |
Temperature Control | ±2°C | ±0.5°C | +$7,200/kg |
Waste Generation | 15 L/kg | 40 L/kg | +300% disposal cost |
The discontinued status of related compounds like (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (Ref. 10-F081345) highlights commercial viability challenges when enantiopurity falls below 98% [2]. Advanced crystallization-induced asymmetric transformation (CIAT) protocols have demonstrated success in restoring ee from 94% to >99.5% in final recrystallization steps, though this adds $160–$200/kg to production costs [5]. Supply chain limitations for chiral catalysts further compound these issues, with lead times for custom Ru-JosiPhos complexes exceeding 9 months [3] [5].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: